molecular formula C23H24ClF2NO3 B2453415 XRK3F2

XRK3F2

Cat. No.: B2453415
M. Wt: 435.9 g/mol
InChI Key: OKFZPRHMUQRCLJ-UHFFFAOYSA-N
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Description

XRK3F2 is a chemical compound with the molecular formula C23H24ClF2NO3. It is known for its applications in various scientific research fields due to its unique chemical properties .

Mechanism of Action

Target of Action

XRK3F2, also known as “2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride” or “2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride”, primarily targets the ZZ domain of p62 (sequestosome-1) in bone marrow stromal cells (BMSC) . The ZZ domain of p62 is critical for the formation of signaling complexes that mediate osteoblast suppression .

Mode of Action

This compound acts as an inhibitor of the p62-ZZ domain . It blocks p62-ZZ domain-mediated protein interactions, including tumor necrosis factor alpha (TNFα)-mediated signaling in BMSC . This compound prevents the upregulation of Gfi1 and the repression of the Runx2 gene when present in myeloma-pre-osteoblast co-cultures .

Biochemical Pathways

This compound affects the signaling pathways mediated by the ZZ domain of p62 . It prevents the formation of repressive chromatin on the Runx2 gene in BMSC via direct binding of the transcriptional repressor GFI1, which recruits the histone modifiers, histone deacetylase 1 (HDAC1) and Enhancer of zeste homolog 2 (EZH2) . This compound also prevents MM-induced GFI1 occupancy at the Runx2-P1 promoter and prevents recruitment of HDAC1, thus preserving the transcriptionally permissive chromatin mark H3K9ac on Runx2 and allowing osteogenic differentiation .

Result of Action

This compound has been shown to induce new bone formation and remodeling in the presence of a tumor in vivo . It rescues myeloma-induced suppression of Runx2 mRNA and its downstream osteogenic gene targets, leading to increased osteogenic differentiation . Furthermore, this compound treatment of myeloma-exposed pre-osteoblasts after myeloma removal decreased GFI1 enrichment at Runx2-P1 .

Action Environment

The action of this compound can be influenced by the presence of myeloma cells and the associated microenvironment . For instance, this compound was found to prevent both myeloma-induced and TNFα plus IL7-mediated Gfi1 mRNA upregulation and the concomitant Runx2 repression . This indicates that the prevention of p62-ZZ domain signaling within pre-osteoblasts by this compound is involved in the response to these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XRK3F2 involves multiple steps. Typically, the process starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced equipment to maintain consistent reaction conditions. The final product is then purified through various techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

XRK3F2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

XRK3F2 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to XRK3F2 include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFZPRHMUQRCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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